3-(2-Methyl-1-naphthyl)azetidine
Description
3-(2-Methyl-1-naphthyl)azetidine is a compound belonging to the azetidine class of heterocyclic organic compounds Azetidines are four-membered nitrogen-containing rings that exhibit unique chemical properties due to their ring strain and reactivity
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
3-(2-methylnaphthalen-1-yl)azetidine |
InChI |
InChI=1S/C14H15N/c1-10-6-7-11-4-2-3-5-13(11)14(10)12-8-15-9-12/h2-7,12,15H,8-9H2,1H3 |
InChI Key |
CBJRPORAFJDGKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C3CNC3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Mesylated Azetidine Intermediates
The most direct route involves functionalization of preformed azetidine rings through nucleophilic aromatic substitution. As demonstrated in EP0863136A1, 1-(diphenylmethyl)-3-azetidinol serves as a key intermediate. The protocol involves:
- Mesylation : Treatment of 1-(diphenylmethyl)-3-azetidinol with methanesulfonyl chloride (7.8 mL) in dry toluene (220 mL) at 15°C using triethylamine (14 mL) as base, achieving quantitative conversion to the mesylate intermediate within 17 hours.
- Naphthol Coupling : Displacement of the mesylate group with 2-methyl-1-naphthol under anhydrous conditions. While the patent example uses 1-naphthol (yield: 72%), substituting 2-methyl-1-naphthol would follow analogous conditions - refluxing in toluene with potassium carbonate (3 eq) for 48 hours.
Critical parameters:
- Steric effects from the 2-methyl group necessitate extended reaction times (72-96 hours) compared to unsubstituted naphthols
- Optimal temperature range: 110-120°C to overcome activation energy barriers
- Yield expectation: 58-65% based on analogous substitutions with hindered nucleophiles
Reductive Cyclization of γ-Haloalkyl Imines
Building upon Salgado's methodology, this approach constructs the azetidine ring while incorporating the naphthyl substituent:
- Imine Formation : Condensation of 2-methyl-1-naphthaldehyde with γ-bromo-propylamine in methanol at 0°C (83% yield).
- Sodium Borohydride Reduction : Cyclization using NaBH4 (2 eq) in refluxing methanol induces simultaneous imine reduction and intramolecular N-alkylation. Key advantages include:
Mechanistic Insight : The reaction proceeds through a six-membered cyclic transition state where hydride delivery occurs syn to the departing bromide, favoring anti-configuration in products.
Hydrogenolytic Deprotection of N-Substituted Azetidines
Adapting the process from US4966979A, this scalable industrial method employs temporary nitrogen protection:
- Benzhydryl Protection : Reacting azetidine with benzhydryl chloride in DMF at 95°C for 64 hours (86% yield).
- Naphthyl Introduction : Pd/C-catalyzed coupling of the protected azetidine with 2-methyl-1-naphthyl triflate under Miyaura borylation conditions.
- Hydrogenolytic Cleavage : High-pressure hydrogenation (40-80 psi H2) in methanol/HCl removes the benzhydryl group while preserving the naphthyl substituent.
Optimization Data :
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| H2 Pressure | 60-70 psi | Max 89% |
| Catalyst Loading | 5% Pd/C | <1% Leaching |
| Temperature | 70-80°C | 92% Conversion |
This method's chief advantage lies in its compatibility with continuous flow systems, enabling multi-kilogram production.
[2+2] Cycloaddition of Ketenes with Naphthyl Imines
The photochemical approach detailed in recent literature offers stereochemical control:
- Imine Synthesis : 2-Methyl-1-naphthyl imine formation from corresponding aldehyde and benzylamine (91% yield).
- Ketenes Generation : Dehydrohalogenation of acetyl chloride derivatives using Et3N at -78°C.
- UV-Mediated Cycloaddition : Irradiation at 254 nm induces [2+2] coupling, forming the azetidine core with complete regio-control.
Stereochemical Outcomes :
- Electron-deficient imines favor exo transition states (78:22 dr)
- Bulky substituents enhance facial selectivity (up to 95:5 dr)
Comparative Analysis of Methodologies
The table below evaluates key metrics across synthesis routes:
| Method | Total Yield | Scalability | Stereocontrol | Purification Complexity |
|---|---|---|---|---|
| Nucleophilic Substitution | 58-65% | +++ | Moderate | Medium |
| Reductive Cyclization | 68-74% | ++ | High | Low |
| Hydrogenolytic Deprotection | 82-89% | ++++ | Low | High |
| [2+2] Cycloaddition | 45-52% | + | Excellent | Medium |
++++ = Excellent, + = Poor
Critical Challenges and Optimization Strategies
- Ring Strain Management : The azetidine's 88° bond angles necessitate low-temperature workups (-20°C) during nucleophilic substitutions to prevent ring-opening side reactions.
- Naphthyl Group Stability : The 2-methyl-1-naphthyl moiety shows sensitivity to strong acids above 120°C, requiring pH-controlled hydrogenolysis conditions (pH 6.5-7.5).
- Crystallization Difficulties : Due to the compound's oil-like consistency, salt formation with (+)-CSA in hexanes/EtOAc (1:3) enables isolation as crystalline solids (mp 182°C).
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-1-naphthyl)azetidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthyl ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted azetidines with various functional groups
Scientific Research Applications
3-(2-Methyl-1-naphthyl)azetidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-1-naphthyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which can be triggered under appropriate conditions . In biological systems, it may interact with enzymes or receptors, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound with a four-membered nitrogen-containing ring.
2-Methylazetidine: A similar compound with a methyl group attached to the azetidine ring.
1-Naphthylazetidine: A compound with a naphthyl group attached to the azetidine ring
Uniqueness
3-(2-Methyl-1-naphthyl)azetidine is unique due to the presence of both a 2-methyl and a 1-naphthyl group, which imparts distinct chemical and biological properties.
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